molecular formula C10H7F7 B1584662 4-(Heptafluoroisopropyl)toluene CAS No. 2396-26-1

4-(Heptafluoroisopropyl)toluene

Cat. No.: B1584662
CAS No.: 2396-26-1
M. Wt: 260.15 g/mol
InChI Key: XEFRSBQTXVJYKZ-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)toluene is a useful research compound. Its molecular formula is C10H7F7 and its molecular weight is 260.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7/c1-6-2-4-7(5-3-6)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRSBQTXVJYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178671
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-26-1
Record name 4-(Heptafluoroisopropyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Heptafluoroisopropyl)toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorinated Organic Compounds in Scientific Inquiry

The introduction of fluorine into organic molecules imparts a range of desirable properties, making them invaluable across various scientific and industrial domains. nih.govnih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the enhanced stability, and often, the heightened biological activity and metabolic resistance of fluorinated compounds. nih.govnih.gov This has led to their widespread use in pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine. nih.gov Beyond medicine, fluorinated compounds are integral to the development of advanced materials such as fluoropolymers, which exhibit exceptional chemical resistance and thermal stability, and liquid crystals used in display technologies. nih.gov The unique properties of these compounds also make them subjects of fundamental research, as scientists seek to understand and harness the profound effects of fluorine substitution on molecular structure and reactivity. acs.orgacs.org

The Role of Toluene Derivatives in Modern Organic Synthesis

Toluene (B28343) and its derivatives are foundational building blocks in modern organic synthesis. researchgate.netsafrole.commaratek.com The methyl group of toluene can be readily functionalized, serving as a versatile handle for the introduction of various chemical groups. researchgate.net Toluene derivatives are precursors to a vast array of commercially important chemicals, including benzene (B151609), xylene, and toluene diisocyanate (TDI). thebusinessresearchcompany.com They are extensively used as solvents in the production of paints, coatings, adhesives, and in the pharmaceutical industry. maratek.comthebusinessresearchcompany.com In the context of complex molecule synthesis, the toluene framework provides a stable and well-understood scaffold upon which intricate molecular architectures can be constructed. nih.gov The reactivity of the aromatic ring and the methyl group can be selectively controlled, allowing for precise chemical transformations. safrole.comorgsyn.org

Unique Attributes of the Heptafluoroisopropyl Moiety in Chemical Design

Introduction of Heptafluoroisopropyl Group through Radical and Ionic Pathways

The direct introduction of the heptafluoroisopropyl moiety often relies on reagents that can generate the corresponding radical (i-C₃F₇•) or ionic equivalents. These reactive intermediates can then be incorporated into a target molecule like toluene.

Heptafluoroisopropyl iodide (i-C₃F₇I) is a key reagent for introducing the heptafluoroisopropyl group. It can serve as a precursor to the heptafluoroisopropyl radical under thermal, photochemical, or metal-catalyzed conditions. In Ru-catalyzed C-H benzylation reactions, for example, heptafluoroisopropyl iodide has been used as both a mild oxidant and a radical initiator. acs.org It is also a common alkylating agent in the synthesis of fluorinated compounds, as seen in the preparation of fluorinated amino acids via Ni(II) complexes. beilstein-journals.org Research has also documented its use in the synthesis of novel meta-diamide insecticides, where it is used to install the heptafluoroisopropyl group onto an aromatic core. researchgate.net

Perfluoroalkylation is a broad term for reactions that install a perfluoroalkyl group onto a substrate. The synthesis of fluorinated compounds can be achieved through various pathways, including electrophilic, radical, and nucleophilic methods. semanticscholar.orgnih.gov

Radical Approaches: As mentioned, the generation of the heptafluoroisopropyl radical from precursors like i-C₃F₇I is a common strategy. This radical can then add to aromatic systems, although controlling regioselectivity can be a challenge.

Electrophilic Approaches: Asymmetric electrophilic fluorination is a major strategy for creating chiral fluorinated compounds. semanticscholar.org While this often involves installing a single fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI), the development of electrophilic sources of the heptafluoroisopropyl group remains an area of active research.

Nucleophilic Approaches: The synthesis of chiral alkyl fluorides using nucleophilic fluorinating reagents can be challenging due to the low reactivity of the fluoride anion. semanticscholar.org However, methods for the nucleophilic introduction of perfluoroalkyl groups often involve the reaction of organometallic reagents with a perfluoroalkyl source or the reaction of a perfluoroalkyl anion equivalent with an electrophilic substrate.

Regiospecific and Stereoselective Synthesis of Fluorinated Toluene Derivatives

Controlling the position (regiospecificity) and three-dimensional arrangement (stereoselectivity) of functional groups is a central challenge in organic synthesis, particularly for fluorinated compounds. researchgate.net

The development of methods for the regiospecific synthesis of fluorinated aromatics is crucial for creating specific isomers like this compound. For example, aza-Wittig cyclization has been used for the simple and regiospecific synthesis of 4-alkoxy- and 4-amino-substituted 2-trifluoromethyl pyrroles, demonstrating a high level of positional control. nih.gov While not applied to toluene directly, this illustrates the types of strategies employed to ensure a single regioisomer is formed. In the context of toluene, directing group strategies in metal-catalyzed C-H functionalization are often employed to achieve ortho-, meta-, or para-selectivity. acs.orgresearchgate.net

Stereoselective synthesis becomes important when creating chiral molecules containing the heptafluoroisopropyl group. The construction of fluorinated quaternary stereocenters is a significant synthetic challenge. rsc.org Chiral Ni(II) complexes have been shown to be highly effective in the diastereoselective alkylation of amino acid precursors with fluorinated alkyl iodides, achieving excellent diastereomeric purities. beilstein-journals.org Similarly, organocatalytic methods have been developed for the asymmetric synthesis of fluorinated compounds bearing multiple contiguous stereogenic centers. researchgate.netnih.gov These advanced catalytic systems are essential for producing enantiomerically pure fluorinated toluene derivatives for applications in fields like medicinal chemistry.

Environmentally Benign Synthetic Procedures for Fluorinated Compounds

The development of environmentally benign or "green" synthetic methods for producing fluorinated compounds is a pivotal goal in modern chemistry, driven by the need to reduce hazardous waste, improve energy efficiency, and utilize safer reagents. Traditional methods for introducing fluorine or fluoroalkyl groups into organic molecules often rely on harsh reagents, stoichiometric amounts of metal complexes, and volatile organic solvents, leading to significant environmental concerns. In contrast, green chemistry approaches focus on principles such as atom economy, catalysis, and the use of renewable feedstocks and less toxic solvents.

For the synthesis of this compound and its analogues, several advanced methodologies are emerging that align with the principles of green chemistry. These include direct C-H functionalization, photoredox catalysis, and biocatalysis, which offer more sustainable alternatives to classical synthetic routes.

One of the most promising green strategies is the direct C-H functionalization of arenes. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents, thereby reducing the number of synthetic steps and the amount of waste generated. A notable development in this area is the oxidative C–H heptafluoroisopropylation of heteroarenes using heptafluoroisopropyl silver (AgCF(CF₃)₂) as the source of the heptafluoroisopropyl group and ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. rsc.org While this method has been demonstrated primarily for heteroarenes, its principles could potentially be extended to the synthesis of this compound. This reaction proceeds under relatively mild conditions and demonstrates high regioselectivity, offering a more atom-economical and efficient pathway compared to traditional cross-coupling reactions. rsc.org

The synthetic utility of this oxidative C-H heptafluoroisopropylation has been demonstrated for a variety of heterocyclic compounds, showcasing its potential as a versatile and efficient method for creating C-CF(CF₃)₂ bonds. rsc.org

Table 1: Examples of Oxidative C-H Heptafluoroisopropylation of Heteroarenes

Substrate Product Yield (%)
Caffeine 8-(Heptafluoroisopropyl)caffeine 75
2-Phenylpyridine 2-Phenyl-6-(heptafluoroisopropyl)pyridine 68
N-Methylpyrrole N-Methyl-2-(heptafluoroisopropyl)pyrrole 55
Thiophene 2-(Heptafluoroisopropyl)thiophene 62

(This table is interactive and can be sorted by clicking on the column headers.) Data sourced from Organic Chemistry Frontiers, 2022, 9, 4435-4440. rsc.org

Another significant advancement in green fluorination chemistry is the use of photoredox catalysis. nih.gov This methodology utilizes visible light to initiate chemical transformations, often under mild, room-temperature conditions. nih.gov Photoredox-mediated approaches can enable the generation of fluoroalkyl radicals from stable precursors, which can then be used to functionalize aromatic rings. researchgate.net The use of light as a traceless reagent and the potential for using low-cost, organic dyes as photocatalysts make this a highly attractive green synthetic strategy. nih.govnih.gov While a direct photoredox synthesis of this compound has not been extensively reported, the general principles of photoredox-mediated perfluoroalkylation of arenes suggest its feasibility.

Biocatalysis represents another frontier in the green synthesis of fluorinated compounds. utdallas.edu Enzymes, such as engineered heme-containing proteins, can catalyze a wide range of chemical reactions with high selectivity and under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. utdallas.edu Although the biocatalytic synthesis of this compound is still an underexplored area, the successful use of biocatalysts for other challenging fluorination reactions points towards its future potential. utdallas.edu

These emerging methodologies highlight a significant shift towards more sustainable practices in the synthesis of complex fluorinated molecules like this compound. By prioritizing direct C-H functionalization, photoredox catalysis, and biocatalysis, the chemical industry can move towards processes that are not only more efficient but also have a significantly lower environmental footprint.

Elucidation of Reaction Pathways

The functionalization of this compound can proceed through various mechanisms, primarily radical-based or metal-promoted processes. The specific pathway is dictated by the reaction conditions, including the choice of initiators, catalysts, and solvents.

Radical reactions capitalize on the difference in bond dissociation energies (BDE) between various C-H bonds. acs.org The benzylic C(sp³)–H bonds of toluene and its derivatives are weaker than the aromatic C(sp²)–H bonds, making them susceptible to abstraction by radical species. acs.org This process typically involves three stages: initiation, propagation, and termination. nih.gov

Benzylic Radical Formation: The initial and often rate-determining step in many functionalization reactions of toluene derivatives is the cleavage of the benzylic C–H bond to form a benzylic radical. researchgate.netchemrxiv.org This can be achieved through thermal or photochemical hydrogen atom transfer (HAT) mechanisms. acs.orgchemrxiv.org For instance, a thiyl radical (R-S•), generated from a photo-oxidized thiol, can abstract a hydrogen atom from the benzylic position to produce a benzylic radical. nih.gov The formation of the benzyl (B1604629) radical from toluene can also be facilitated by catalysts like CsX zeolites. cjcatal.com The resulting benzylic radical is a key intermediate that can then participate in various bond-forming reactions. rsc.orgbeilstein-journals.org

Iodine-Atom Transfer: Hypervalent iodine compounds are effective reagents in organic synthesis due to their high reactivity. nih.govnih.gov They can be used for group-transfer reactions, including the introduction of various functional groups. nih.govnih.govepfl.ch In the context of radical reactions, iodine-containing reagents can participate in atom transfer processes. For example, a radical-mediated methyl iodination followed by oxidative deiodination is a key step in certain C-N bond-forming reactions. researchgate.net While not directly detailing the reaction with this compound, the general principle of using hypervalent iodine reagents for atom-transfer reactions provides a plausible pathway for its functionalization. nih.govnih.gov

Transition metal catalysts offer an alternative to radical-based methods for C–H functionalization. acs.org These processes often involve the oxidative addition of a C–H bond to a metal center. acs.org Various transition metals, including palladium, copper, rhodium, and iron, have been employed in the functionalization of arenes. rsc.orgmdpi.combeilstein-journals.orgliv.ac.uk

Catalytic Cycles: The catalytic cycle for metal-promoted reactions typically involves several steps. For example, in a palladium-catalyzed reaction, the cycle might begin with the oxidative addition of an aryl halide to a Pd(0) species. beilstein-journals.org In the context of C–H activation, a metal complex may coordinate to the aromatic ring, facilitating the cleavage of a C–H bond. rsc.org For instance, manganese oxide nanoparticles have been used to catalyze the oxidation of toluene to benzyl alcohol and benzaldehyde by activating the benzylic C-H bond. researchgate.net The specific steps and intermediates in the catalytic cycle will vary depending on the metal, ligands, and substrate. nih.govmdpi.com

Copper and Palladium in Fluoroalkylation: Copper and palladium catalysts are particularly relevant in the context of fluoroalkylated compounds. beilstein-journals.org For example, copper has been used to catalyze the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. beilstein-journals.org Palladium catalysts have been employed for the monofluoromethylation of pinacol (B44631) phenylboronate. beilstein-journals.org These examples highlight the utility of transition metals in forming C-C bonds involving fluorinated groups.

Here is an interactive data table summarizing turnover frequencies for toluene conversion in different catalytic cycles:

Catalytic Activity CycleToluene Conversion (%)Turnover Frequency (TOF) (s⁻¹)
140.621.94
228.031.43
326.161.39
426.021.32
524.371.11
621.981.01
Data sourced from a study on the catalytic oxidation of toluene. researchgate.net

Role of Oxidants and Radical Initiators in Fluorination

In radical reactions, initiators are crucial for generating the initial radical species that start the chain reaction. wikipedia.org Oxidants also play a key role, particularly in processes involving single-electron transfer (SET). acs.org

Radical Initiators: These are substances with weak bonds that can cleave under mild conditions, such as heat or light, to produce radicals. wikipedia.org Common radical initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and organic peroxides like benzoyl peroxide (BPO). wikipedia.orgijrpc.comgreyhoundchrom.comtcichemicals.com The choice of initiator can be critical, and its decomposition rate, often expressed as its half-life at a specific temperature, determines its activity. sigmaaldrich.com For example, AIBN has a 10-hour half-life in toluene at 65°C. ijrpc.com

Oxidants in Fluorination: In the context of fluorination, oxidants are often necessary to facilitate the reaction. For instance, in copper-catalyzed benzylic C-H trifluoromethylation, an oxidant such as NFSI or Selectfluor II is used. nih.gov These oxidants can participate in the catalytic cycle, for example, by regenerating the active catalyst or by promoting the formation of key radical intermediates.

Below is a data table of common radical initiators and their properties:

InitiatorAbbreviationTypeDecomposition Method
2,2'-AzobisisobutyronitrileAIBNAzo CompoundHeat or Light wikipedia.orgijrpc.com
Benzoyl PeroxideBPOOrganic PeroxideHeat ijrpc.comtcichemicals.com
Di-tert-butyl peroxideOrganic PeroxideHeat wikipedia.orgijrpc.com
Potassium PersulfateInorganic PeroxideHeat wikipedia.org
This table summarizes common radical initiators and their typical decomposition methods.

Influence of Directing Groups on Reactivity and Selectivity

The substituent already present on a benzene ring determines the position of subsequent electrophilic substitution reactions. quora.comquora.com This is known as the directing influence of the group.

Heptafluoroisopropyl Group as a Directing Group: The heptafluoroisopropyl group is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups are generally deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. They typically direct incoming electrophiles to the meta position. This is in contrast to the methyl group in toluene, which is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions through hyperconjugation and the +I effect. quora.comquora.comvedantu.com Therefore, in electrophilic aromatic substitution reactions of this compound, the heptafluoroisopropyl group would be expected to direct incoming electrophiles to the positions meta to itself (i.e., the 3 and 5 positions), while the methyl group directs to the ortho positions relative to itself (also the 3 and 5 positions).

Selectivity in Functionalization: In radical C-H functionalization, selectivity is often governed by the stability of the resulting radical. For toluene derivatives, the benzylic position is typically the most reactive site for hydrogen abstraction due to the resonance stabilization of the resulting benzyl radical. acs.orgresearchgate.net The presence of the heptafluoroisopropyl group at the para position is unlikely to change this preference for benzylic functionalization in radical reactions.

Proton-Coupled Electron Transfer Mechanisms in Functionalization

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are transferred, either in a concerted or stepwise manner. nih.govresearchgate.netuu.se This mechanism can provide lower energy pathways for reactions by avoiding high-energy intermediates. researchgate.nettum.de

PCET in C-H Activation: PCET pathways are relevant in the functionalization of C-H bonds. researchgate.net For example, a sequential multisite proton-coupled electron transfer (MS-PCET) mechanism has been proposed for the direct C-H functionalization of toluene derivatives. acs.org In this mechanism, an electron and a proton are transferred sequentially to two different acceptors. acs.org This allows for the independent modulation of the redox properties of the oxidant and the basicity of the proton acceptor, facilitating the formation of the benzylic radical. acs.org While specific studies on this compound are not detailed, the general principles of PCET in toluene functionalization are applicable. acs.orgnih.govnih.gov The process can be initiated photochemically, where an excited-state species acts as an oxidant to abstract an electron from the toluene derivative, followed by deprotonation to yield the benzyl radical. acs.org

Research on Functional Derivatives and Analogues of 4 Heptafluoroisopropyl Toluene

Design and Synthesis of Novel Heptafluoroisopropyl-Containing Scaffolds

The design of novel molecular scaffolds is a cornerstone of medicinal chemistry, aiming to create unique three-dimensional structures that can present functional groups in specific orientations to interact with biological targets. nih.govnih.gov The 4-(heptafluoroisopropyl)toluene moiety serves as a key building block in the development of new therapeutic agents due to the advantageous properties conferred by the heptafluoroisopropyl (B10858302) group. nih.gov

The process of designing and synthesizing novel scaffolds is intricate, often beginning with a known bioactive molecule or a privileged structure—a molecular framework that is able to interact with multiple biological targets. nih.gov Chemists then devise synthetic routes to create libraries of compounds based on these core structures. A "top-down" approach to library synthesis involves the modification of a parent tricycle through various chemical reactions like ring addition, cleavage, and expansion to generate a diverse range of sp³-rich scaffolds. This method has been shown to produce compounds with distinct phenotypic effects, highlighting the importance of structural diversity in drug discovery.

While specific examples of extensive scaffold libraries built directly from this compound are not prevalent in publicly available research, the principles of scaffold design are readily applicable. The aromatic ring of this compound can be functionalized through various reactions, allowing for its incorporation into larger, more complex architectures. For instance, the toluene (B28343) methyl group can be oxidized to a carboxylic acid, which can then be used as a handle for amide bond formation, a common linkage in pharmaceutical compounds.

The table below illustrates potential starting materials and the types of scaffolds that could be theoretically derived from them, based on established chemical principles.

Starting MaterialPotential Scaffold TypeRationale
4-(Heptafluoroisopropyl)benzoic acidBenzamide-based scaffoldsAmide coupling allows for the introduction of diverse substituents.
4-(Heptafluoroisopropyl)anilineAnilide and heterocyclic scaffoldsThe amino group is a versatile functional handle for various C-N bond forming reactions.
4-(Heptafluoroisopropyl)bromobenzeneBiaryl and cross-coupled scaffoldsSuzuki, Buchwald-Hartwig, and other cross-coupling reactions enable the formation of complex 3D structures.

The synthesis of such scaffolds would rely on a robust toolbox of organic reactions to ensure efficiency and control over the final molecular architecture.

Structure-Activity Relationship (SAR) Studies in Fluorinated Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. libretexts.org By systematically modifying a lead compound and evaluating the biological effects of these changes, medicinal chemists can identify the key molecular features responsible for its therapeutic action. For fluorinated compounds like those derived from this compound, SAR studies are crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profiles.

The heptafluoroisopropyl group itself has a significant impact on a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter how a molecule interacts with its biological target and how it is metabolized in the body.

A quantitative structure-activity relationship (QSAR) study on a series of para-substituted toluenes binding to cytochrome P450 enzymes revealed that both the electronic properties and the molecular volume of the substituents play a critical role in their binding and metabolism. Such studies provide a framework for predicting the activity of new analogues.

In the context of this compound derivatives, SAR studies would typically involve modifying the aromatic ring or the tolyl methyl group. The following table outlines hypothetical SAR trends based on general principles observed in medicinal chemistry.

ModificationPredicted Effect on ActivityRationale
Substitution on the aromatic ringDependent on substituent and positionElectron-donating or withdrawing groups can modulate the electronic properties of the ring and influence binding.
Alteration of the methyl groupSignificant impact on activityThe methyl group can be a site of metabolism; its replacement can improve metabolic stability.
Introduction of heteroatomsCan improve solubility and polarityReplacing carbon atoms in the aromatic ring with nitrogen, for example, can alter the molecule's physicochemical properties.

For instance, in a series of topoisomerase I inhibitors known as aromathecins, the substitution pattern on the A-ring was found to be critical for their activity, supporting a specific binding mode within the enzyme-DNA complex. nih.gov Similarly, for a series of 5-HT2C receptor antagonists based on a hexahydro-benz[h]isoquinoline scaffold, the nature and position of substituents on the aromatic ring had a profound effect on their binding affinity and selectivity. researchgate.net These examples underscore the importance of systematic structural modifications in optimizing the biological activity of aromatic compounds.

Synthetic Strategies for Introducing the Heptafluoroisopropyl Group into Complex Molecules

The efficient introduction of the heptafluoroisopropyl group into complex molecules is a significant challenge in synthetic organic chemistry. The development of robust and versatile methods for this transformation is crucial for accessing novel drug candidates and functional materials.

One notable strategy involves the use of a hypervalent iodine species in an I(I)/I(III) catalysis cycle. This method enables the direct difluorination of α-trifluoromethyl-β,β-difluorostyrenes, effectively adding fluorine across the alkene double bond to generate the heptafluoroisopropyl-aryl moiety. This reaction is efficient, with yields up to 91%, and is compatible with a broad range of functional groups. Conformational analysis of the resulting ArCF(CF3)2 moiety has shown that it is pre-organized, which can be advantageous in molecular design.

Other synthetic approaches often rely on the use of pre-functionalized building blocks containing the heptafluoroisopropyl group. nih.gov These building blocks can then be incorporated into larger molecules using standard cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions. For example, a heptafluoroisopropyl-substituted aryl halide can be coupled with a variety of partners using palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings.

The table below summarizes some of the key synthetic strategies for introducing the heptafluoroisopropyl group.

Synthetic StrategyDescriptionKey Features
I(I)/I(III) Catalyzed DifluorinationFormal addition of fluorine across a double bond of a fluorinated styrene (B11656) derivative.High efficiency, broad functional group tolerance.
Cross-Coupling ReactionsCoupling of a heptafluoroisopropyl-containing aryl halide with a suitable partner.Versatile, allows for the formation of diverse structures.
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group on an aromatic ring by a heptafluoroisopropyl-containing nucleophile.Useful for activated aromatic systems.

The choice of synthetic strategy often depends on the specific target molecule and the availability of starting materials. As the demand for novel fluorinated compounds in various fields continues to grow, the development of new and more efficient methods for introducing the heptafluoroisopropyl group will remain an active area of research.

Advanced Research Applications of 4 Heptafluoroisopropyl Toluene

Applications in Medicinal Chemistry Research

The introduction of fluorine-containing groups into potential drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The heptafluoroisopropyl (B10858302) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational effects that are being explored in drug discovery.

Exploration as Bioactive Scaffolds in Drug Discovery

While direct applications of 4-(Heptafluoroisopropyl)toluene as a core scaffold in approved drugs are not yet prevalent, its derivatives are being investigated for their potential as bioactive molecules. The 4-(heptafluoroisopropyl)phenyl moiety is being incorporated into larger molecules to probe its influence on biological activity. For instance, research into novel inhibitors of enzymes such as NF-κB has explored a variety of substituted phenyl derivatives, and the unique electronic properties of the heptafluoroisopropyl group make it an interesting candidate for such explorations. nih.gov The rationale behind this is that the bulky and highly electronegative heptafluoroisopropyl group can significantly alter the binding affinity and selectivity of a molecule for its biological target. nih.gov

Furthermore, the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions, often involves the synthesis of libraries of compounds with diverse chemical functionalities. nih.gov The inclusion of the 4-(heptafluoroisopropyl)phenyl scaffold in these libraries allows researchers to systematically study how this specific fluorinated group affects a compound's interaction with biological systems. The insights gained from these studies can guide the design of future drug candidates with improved efficacy and safety profiles.

Influence of Fluorination on Molecular Properties Relevant to Drug Research

The presence of the heptafluoroisopropyl group in a molecule can profoundly influence its physicochemical properties, which are critical for its behavior as a drug. Fluorination is known to impact several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. mdpi.com Incorporating the heptafluoroisopropyl group can therefore increase the metabolic stability of a drug, leading to a longer half-life and potentially requiring less frequent dosing.

Lipophilicity: The heptafluoroisopropyl group significantly increases the lipophilicity of a molecule. This property governs how a drug is absorbed, distributed, metabolized, and excreted (ADME). By tuning the lipophilicity, medicinal chemists can optimize a drug's ability to cross cell membranes and reach its target. mdpi.com

Binding Affinity: The unique electronic nature and steric bulk of the heptafluoroisopropyl group can lead to enhanced binding interactions with target proteins. The fluorine atoms can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a protein, thereby increasing the potency of the drug.

The strategic incorporation of the 4-(heptafluoroisopropyl)phenyl moiety is therefore a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates. mdpi.com

Applications in Agrochemical Research

The agrochemical industry is constantly seeking new and effective pesticides to protect crops from pests and diseases. The heptafluoroisopropyl group has emerged as a key component in the design of modern insecticides due to its ability to impart potent biological activity.

Development of Novel Pesticidal Agents

Research has demonstrated that incorporating the heptafluoroisopropyl group into various chemical scaffolds can lead to the discovery of highly effective insecticides. A notable example is the development of novel benzoylphenylurea (B10832687) derivatives containing this group. researchgate.netnih.gov These compounds have shown excellent insecticidal activity against a range of pests, including the armyworm. researchgate.netnih.gov

Furthermore, the heptafluoroisopropyl moiety is a key feature in a number of commercial insecticides. These include compounds that act on the ryanodine (B192298) receptor, a critical component of the insect's muscle function. The design of new diamide (B1670390) insecticides, for instance, has successfully utilized the heptafluoroisopropyl group to achieve high levels of insecticidal potency. researchgate.net

Insecticide Class Target Pest Examples Reference
BenzoylphenylureasArmyworm, African cotton leafworm, Imported cabbage worm, Diamondback moth researchgate.netnih.gov
Diamide InsecticidesLepidopteran pests researchgate.net

Investigating Structure-Activity Relationships for Insecticidal Efficacy

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is crucial for the rational design of new pesticides. In the context of heptafluoroisopropyl-containing insecticides, researchers have conducted detailed SAR studies to identify the key molecular features responsible for their potency.

By systematically modifying the structure of lead compounds containing the 4-(heptafluoroisopropyl)phenyl group and evaluating their insecticidal activity, researchers can build predictive models that guide the synthesis of even more effective and selective pesticides. researchgate.netnih.gov This approach helps to optimize the desired insecticidal properties while minimizing potential off-target effects.

Applications in Materials Science Research

The unique properties of fluorinated compounds are also being leveraged in the field of materials science to create polymers and other materials with desirable characteristics. While the direct use of this compound in commercial polymers is not yet widespread, its structure suggests significant potential for the development of advanced materials.

The introduction of fluorine into polymers is known to impart several valuable properties, including low surface energy, high thermal stability, and chemical resistance. acs.orgmdpi.com Research into fluorinated polyurethanes, for example, has shown that the incorporation of fluorinated segments can lead to materials with excellent resistance to harsh environments. mdpi.com

By analogy, polymers synthesized from or incorporating this compound could exhibit the following properties:

Hydrophobicity and Oleophobicity: The high fluorine content of the heptafluoroisopropyl group would likely result in materials with very low surface energy, making them repellent to both water and oils. This could be beneficial for applications such as protective coatings and self-cleaning surfaces. bohrium.com

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them suitable for use as insulating materials in microelectronics. bohrium.com

The synthesis of functionalized polyolefins and other polymers often involves the incorporation of specific monomers to achieve desired properties. researchgate.netrsc.orgmdpi.com The this compound molecule represents a promising monomer or building block for creating a new generation of high-performance fluorinated polymers with tailored characteristics for a wide range of technological applications.

Anticipated Role as Precursors for Fluorinated Polymers and Novel Materials

Should a suitable polymerization pathway for a derivative of this compound be developed, it would serve as a valuable precursor for a new class of fluorinated polymers. The synthesis of such polymers would likely involve the introduction of a polymerizable functional group, such as a vinyl group, onto the toluene (B28343) ring, creating a monomer like 4-(heptafluoroisopropyl)styrene. This monomer could then potentially undergo polymerization techniques such as free-radical polymerization, or more controlled methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, which are commonly employed for styrene (B11656) derivatives.

The resulting polymers would be of significant interest for applications requiring high-performance materials. For instance, they could be explored as:

Advanced Coatings: Offering low surface energy, leading to hydrophobic and oleophobic surfaces with anti-fouling and self-cleaning properties.

High-Performance Films: Exhibiting enhanced thermal stability and chemical resistance for use in demanding environments.

Dielectric Materials: The presence of the polar C-F bonds could lead to materials with low dielectric constants, suitable for microelectronics.

Optical Materials: The unique electronic nature of the fluorinated group might impart specific refractive index properties.

Predicted Impact of the Heptafluoroisopropyl Moiety on Material Properties

The incorporation of the 4-(heptafluoroisopropyl)phenyl side group into a polymer backbone is expected to have a profound impact on the material's properties, drawing parallels from existing research on other fluoroalkyl-containing polymers.

Key Predicted Property Enhancements:

Thermal Stability: The high strength of the carbon-fluorine bond generally imparts exceptional thermal stability to fluoropolymers. Polymers containing the heptafluoroisopropyl group would likely exhibit high decomposition temperatures.

Chemical Resistance: The electron-withdrawing nature of the fluorine atoms creates a chemically inert surface, making the polymer resistant to a wide range of solvents and corrosive chemicals.

Low Surface Energy: The heptafluoroisopropyl group would significantly lower the surface energy of the polymer, leading to strong hydrophobic and oleophobic characteristics. This is a key property for creating non-stick and stain-resistant surfaces.

Gas Permeability: The bulky nature of the heptafluoroisopropyl group can disrupt polymer chain packing, creating increased free volume. This can lead to higher gas permeability, a property that is valuable in applications such as gas separation membranes.

Solubility: The presence of the fluorinated group would likely alter the solubility of the polymer, making it soluble in specific fluorinated solvents while being insoluble in common organic solvents.

Optical Properties: The introduction of fluorine can lower the refractive index of a polymer, which is advantageous for applications in optical fibers and anti-reflective coatings.

Interactive Data Table: Predicted Property Changes in Polystyrene upon Incorporation of a 4-(Heptafluoroisopropyl)phenyl Group

PropertyPolystyrene (PS)Predicted Poly(4-(heptafluoroisopropyl)styrene)Rationale
Glass Transition Temperature (Tg) ~100 °CPotentially HigherThe bulky side group could restrict chain mobility.
Thermal Decomposition Temperature ~350-450 °CSignificantly HigherHigh strength of C-F bonds.
Water Contact Angle ~90°>110°Low surface energy from the fluoroalkyl group.
Solubility in Hydrocarbon Solvents SolubleLikely Insoluble"Fluorophobic" effect.
Solubility in Fluorinated Solvents InsolubleLikely Soluble"Like dissolves like" principle.
Refractive Index ~1.59LowerPresence of fluorine atoms.

It is important to reiterate that the data presented above is based on established principles in fluoropolymer chemistry and represents predicted values. Detailed experimental research on polymers derived directly from this compound is necessary to confirm these properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 4-(heptafluoroisopropyl)toluene at the atomic level. Different NMR techniques, including ¹H NMR, ¹⁹F NMR, and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen, fluorine, and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the protons of the toluene (B28343) ring and the methyl group exhibit characteristic chemical shifts. The aromatic protons typically appear as a complex multiplet in the aromatic region of the spectrum, while the methyl protons give rise to a singlet. The exact chemical shifts can be influenced by the solvent and the presence of the electron-withdrawing heptafluoroisopropyl (B10858302) group. For toluene itself, the aromatic protons can show complex coupling patterns in high-resolution spectra. stackexchange.comechemi.com In low-field instruments, these may overlap into a broad multiplet. stackexchange.comechemi.com The chemical shifts of protons in a toluene ring are influenced by their position relative to the methyl group. researchgate.net

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The heptafluoroisopropyl group in this compound gives rise to distinct signals in the ¹⁹F NMR spectrum. Due to the chemical equivalence of the six fluorine atoms of the two trifluoromethyl groups and the single fluorine atom on the central carbon, a characteristic splitting pattern is expected. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, even in complex mixtures. nih.gov The chemical shifts in ¹⁹F NMR are typically referenced against an internal or external standard, such as CFCl₃. colorado.edu

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edulibretexts.orglibretexts.org Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the aromatic ring, the methyl group, and the heptafluoroisopropyl group will all have characteristic chemical shifts. libretexts.orglibretexts.org The signals for carbons attached to fluorine atoms will be split due to C-F coupling. The chemical shifts in ¹³C NMR are spread over a wide range, which aids in the identification of different carbon environments. oregonstate.edulibretexts.orglibretexts.org For toluene, five distinct signals are observed in the ¹³C NMR spectrum, corresponding to the five different carbon environments in the molecule. libretexts.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.2-7.5 Multiplet
¹H (Methyl) ~2.4 Singlet
¹⁹F (CF₃) ~ -70 to -80 Doublet
¹⁹F (CF) ~ -180 to -190 Septet
¹³C (Aromatic) 120-150 Multiple signals
¹³C (Methyl) ~21 Singlet
¹³C (CF(CF₃)₂) ~90-100 (septet), ~120-130 (quartet) Multiplet

Mass Spectrometry Techniques for Compound Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of molecules, including those that are thermally labile. nih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions. nih.gov For this compound, ESI-MS can be used to determine the molecular weight by observing the molecular ion peak ([M]+ or [M+H]+). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of this compound, confirming the presence of the expected number of carbon, hydrogen, and fluorine atoms. This is a crucial step in the unambiguous identification of the compound.

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Information Obtained
ESI-MS Positive [M+H]⁺ ≈ 261.05 Molecular Weight Confirmation
HRMS Positive [M+H]⁺ ≈ 261.0512 Elemental Composition (C₁₀H₈F₇)

Other Advanced Spectroscopic Methods for Electronic Structure Elucidation

While NMR, mass spectrometry, and X-ray crystallography provide foundational structural information, other advanced spectroscopic techniques can offer deeper insights into the electronic structure of this compound. Techniques such as ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and the fluorine substituents.

Future Directions in 4 Heptafluoroisopropyl Toluene Research

Development of More Efficient and Sustainable Synthetic Routes

The future of organofluorine chemistry is increasingly tied to the adoption of sustainable practices. numberanalytics.com Traditional methods for synthesizing fluorinated compounds often rely on harsh reagents and conditions, leading to significant environmental concerns. numberanalytics.com Future research on 4-(heptafluoroisopropyl)toluene will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key trends shaping this research include:

Advanced Catalytic Methods: Catalysis is central to sustainable chemistry by enhancing reaction efficiency, improving selectivity, and minimizing waste. numberanalytics.com Future efforts will likely focus on designing novel catalysts for the introduction of the heptafluoroisopropyl (B10858302) group onto the toluene (B28343) ring, potentially reducing the need for stoichiometric reagents.

Green Fluorinating Agents: A major push in the field is the development of safer and more environmentally friendly fluorination and perfluoroalkylation reagents. numberanalytics.com Research into alternatives to traditional, often hazardous, reagents could lead to more sustainable production pathways for this compound. Examples of such green reagents include fluorinated ionic liquids and recyclable fluorinated polymers. numberanalytics.com

Innovative Synthesis Technologies: Modern synthetic technologies like flow chemistry and electrochemical synthesis offer significant advantages over traditional batch processes. numberanalytics.com Flow chemistry can improve safety, increase efficiency, and reduce waste, while electrochemical methods may provide a more energy-efficient route, lessening the reliance on chemical reagents. numberanalytics.comnumberanalytics.com The application of these technologies to the synthesis of this compound represents a significant area for future exploration.

The adoption of these sustainable practices promises not only to reduce the environmental footprint but also to yield economic benefits through decreased reagent consumption and waste disposal costs. numberanalytics.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Methods

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reagents Often harsh, toxic, and stoichiometricGreener, catalytic, potentially recyclable (e.g., ionic liquids) numberanalytics.com
Process Typically batch processingContinuous flow chemistry, electrochemical synthesis numberanalytics.com
Efficiency May have lower yields and generate more wasteHigher efficiency, reduced waste, improved atom economy numberanalytics.com
Safety Higher risks associated with hazardous materialsImproved safety profiles through milder conditions and contained systems numberanalytics.com

Expanding the Scope of C−H Functionalization Methodologies

Direct C−H functionalization is a powerful tool in organic synthesis that avoids the need for pre-functionalized starting materials, making processes more atom-economical. slideshare.net For this compound, the heptafluoroisopropyl group is strongly electron-withdrawing, which deactivates the aromatic ring and alters the reactivity of the benzylic C-H bonds of the methyl group. This presents a significant challenge, as noted in studies where electron-deficient toluene derivatives failed to react under conditions effective for electron-rich analogues. acs.org

Future research will focus on overcoming these challenges:

Novel Catalytic Systems: A primary objective will be the development of new catalysts capable of activating the C-H bonds in such an electron-deficient environment. This could involve palladium-catalyzed reactions that use specialized ligands or exploring other transition metals like nickel or cobalt, which have shown promise in the C-H borylation of fluorinated arenes. acs.orgrsc.orgresearchgate.net

Site-Selectivity Control: A major hurdle in the functionalization of this compound is controlling the regioselectivity—whether the reaction occurs on the aromatic ring or the methyl group. The development of catalysts and reaction conditions that can precisely target a specific C-H bond is a critical area of future work. rsc.org

Visible-Light Photocatalysis: Visible-light-mediated organocatalysis has emerged as a potent method for the direct C-H functionalization of toluene derivatives. acs.org Future investigations could explore new photocatalytic systems specifically designed to handle the high oxidation potential of electron-deficient substrates like this compound.

Successfully developing C-H functionalization methods for this molecule would provide a direct route to a wide array of novel derivatives, expanding its utility as a versatile building block. acs.orgnih.gov

Deeper Mechanistic Understanding of Fluorination Reactions

The synthesis of this compound involves a perfluoroalkylation reaction, a class of transformations that is mechanistically complex. A deeper understanding of these reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Future research in this area will likely involve:

Investigating Radical Pathways: The generation of perfluoroalkyl radicals is a common strategy for these transformations. acs.orgconicet.gov.ar Methods to generate these radicals include visible-light photocatalysis, the use of electron donor-acceptor (EDA) complexes, and Frustrated Lewis Pairs (FLPs). acs.orgconicet.gov.arresearchgate.net Detailed mechanistic studies, combining experimental techniques with computational modeling, are needed to elucidate the precise nature of these radical intermediates and their subsequent reactions.

Computational Modeling: Advanced computational methods, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways and transition states that are difficult to observe experimentally. acs.org Future work will increasingly use these tools to model the perfluoroalkylation of toluene, helping to explain regioselectivity and reactivity.

Distinguishing Between Mechanisms: Perfluoroalkylation can proceed through various pathways, including radical, ionic, or concerted mechanisms. For example, visible-light-driven reactions involving EDA complexes have been a burgeoning area of study, but theoretical insights into their exact mechanisms are still limited. acs.org Future research will aim to clearly distinguish between these competing pathways under different reaction conditions to allow for more rational reaction design.

A thorough mechanistic understanding will empower chemists to move beyond empirical screening and toward the rational design of highly efficient and selective perfluoroalkylation reactions.

Exploration of New Applications in Emerging Technologies

The unique properties conferred by the heptafluoroisopropyl group—such as high thermal stability, lipophilicity, and strong electronic effects—suggest that this compound could be a valuable component in advanced materials and bioactive molecules. While specific applications are not yet widespread, future research is expected to explore its potential in several emerging technologies.

Potential areas of application include:

Advanced Polymers and Materials: Fluorinated compounds are renowned for their use in high-performance materials. tmd.ac.jp Research could be directed toward incorporating the this compound moiety into polymers to enhance properties like thermal resistance, chemical inertness, and dielectric strength for use in electronics or aerospace.

Electronics and Energy Storage: Toluene is used as a solvent in the electronics industry. cleanelectronicsproduction.orgmaratek.com The fluorinated analogue, with its distinct electronic properties and stability, could be investigated as a component in dielectric fluids or as a non-flammable electrolyte solvent for batteries, an area where fluorinated ethers are already being studied. acs.org

Pharmaceuticals and Agrochemicals: The introduction of fluorinated groups, such as trifluoromethyl (-CF3) or heptafluoroisopropyl, is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability, binding affinity, and bioavailability. tmd.ac.jpmdpi.com Future research could utilize this compound as a scaffold to build new drug candidates or pesticides. For instance, related substituted heteroaryl compounds have been investigated as modulators of JAK kinases. google.com

Table 2: Potential Future Application Areas for this compound

IndustryPotential ApplicationRationale
Materials Science Monomer for high-performance polymersEnhanced thermal and chemical stability from the C-F bonds.
Electronics Dielectric fluids, specialty solventsHigh electrical resistance, thermal stability, and volatility control. cleanelectronicsproduction.org
Energy Component in battery electrolytesPotential for non-flammability and electrochemical stability. acs.org
Pharmaceuticals Scaffold for new drug discoveryThe heptafluoroisopropyl group can improve metabolic stability and binding. mdpi.com
Agrochemicals Building block for novel pesticidesEnhanced biological activity and environmental persistence control. tmd.ac.jp

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is revolutionizing chemical research, from drug discovery to materials science. nih.gov For this compound, this integrated approach offers a powerful paradigm for accelerating research and development.

Future directions will heavily leverage this synergy:

Predictive Modeling of Properties: Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are increasingly used to predict the physical, chemical, and electronic properties of molecules before they are ever synthesized. njit.edu These tools can be applied to screen virtual libraries of this compound derivatives to identify candidates with desirable characteristics for specific applications, such as optimal binding to a protein target or specific dielectric properties.

Rational Catalyst and Reaction Design: Computational chemistry can model reaction mechanisms and predict the effect of different catalysts and conditions. acs.org This allows researchers to rationally design more efficient synthetic routes and C-H functionalization strategies, reducing the amount of empirical experimentation required. For example, computational analysis can help understand the complex interfacial bonding between a catalyst and fluorinated species. rsc.org

Understanding Bioactivity and Toxicity: For potential life science applications, computational tools can predict how this compound and its derivatives might interact with biological systems. researchgate.net In silico methods can be used for toxicity screening and to model the binding of these molecules to target enzymes or receptors, guiding the design of safer and more effective compounds. nih.gov

By combining computational predictions with targeted experimental validation, future research can navigate the vast chemical space of possibilities more efficiently, leading to the faster discovery and optimization of new technologies based on this compound. mdpi.comnih.gov

Q & A

Q. Basic

  • Containment : Use fluoropolymer-lined equipment (e.g., ETFE) to prevent solvent interaction.
  • Waste treatment : Adsorption onto activated carbon followed by high-temperature incineration (≥1100°C) ensures complete mineralization.
  • Exposure limits : Adhere to OSHA guidelines for toluene derivatives (≤ 200 ppm TWA). Toxicity screening via in vitro assays (e.g., Ames test) is recommended for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.